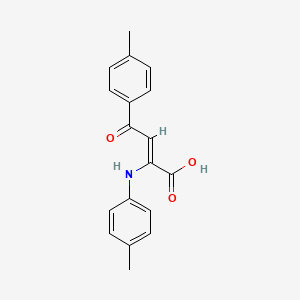
(Z)-2-(4-methylanilino)-4-(4-methylphenyl)-4-oxobut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(4-methylanilino)-4-(4-methylphenyl)-4-oxobut-2-enoic acid is an organic compound characterized by its unique structure, which includes a butenoic acid backbone substituted with methylanilino and methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-methylanilino)-4-(4-methylphenyl)-4-oxobut-2-enoic acid typically involves the reaction of 4-methylaniline with 4-methylbenzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with but-2-enoic acid under controlled temperature and pH conditions to yield the desired product. The reaction is often catalyzed by acidic or basic catalysts to enhance the yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of automated systems also minimizes human error and increases efficiency.
化学反应分析
Types of Reactions
(Z)-2-(4-methylanilino)-4-(4-methylphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(Z)-2-(4-methylanilino)-4-(4-methylphenyl)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (Z)-2-(4-methylanilino)-4-(4-methylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
相似化合物的比较
Similar Compounds
- 2-(4-chlorophenyl)aminomethyl-6-methoxyphenol
- 2-(4-methoxyanilino)methylphenol
- 2-anilinomethylphenol
Uniqueness
(Z)-2-(4-methylanilino)-4-(4-methylphenyl)-4-oxobut-2-enoic acid is unique due to its specific substitution pattern and the presence of both methylanilino and methylphenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(Z)-2-(4-methylanilino)-4-(4-methylphenyl)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-3-7-14(8-4-12)17(20)11-16(18(21)22)19-15-9-5-13(2)6-10-15/h3-11,19H,1-2H3,(H,21,22)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSADCUYSDRVEW-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C(=O)O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(/C(=O)O)\NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
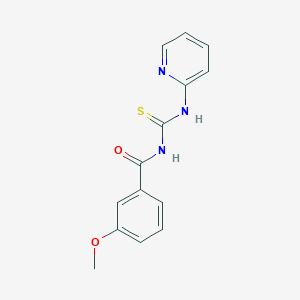

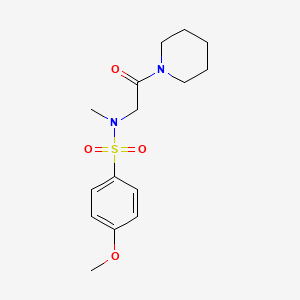
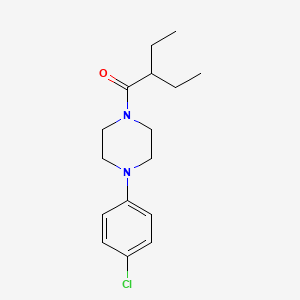
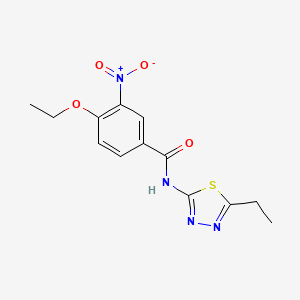
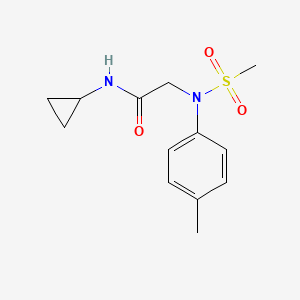
![3-chloro-4-methyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5742926.png)
![4-[({[amino(3-nitrophenyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5742934.png)
![N-[2-(4-PYRIDYL)ETHYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA](/img/structure/B5742949.png)
![2,2-dimethyl-N-[(1-oxo-3H-2-benzofuran-5-yl)carbamoyl]propanamide](/img/structure/B5742950.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5742960.png)
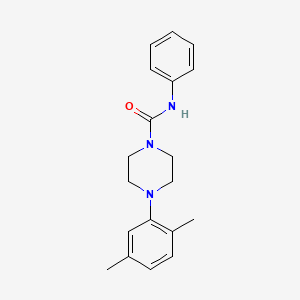
![6-bromo-3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5742971.png)
![ethyl 4-[(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B5742986.png)
